molecular formula C20H13ClN2O B5757714 1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol

1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol

Cat. No. B5757714
M. Wt: 332.8 g/mol
InChI Key: QTMPKZZAILDABZ-UHFFFAOYSA-N
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Description

1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol, also known as CQIN, is a chemical compound that has been extensively researched for its potential applications in various scientific fields. It belongs to the class of quinoline-based compounds, which have been widely studied for their pharmacological properties. CQIN has been shown to exhibit promising results in various studies, making it a subject of interest for researchers worldwide.

Mechanism of Action

The mechanism of action of 1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. 1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells. 1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol has also been shown to inhibit the growth of bacterial cells by disrupting their cell wall synthesis and inhibiting their DNA replication.
Biochemical and Physiological Effects:
1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. 1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol has also been shown to inhibit the growth of bacterial cells and biofilms, making it a potential candidate for the development of new antibiotics. In addition, 1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol has been shown to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol in lab experiments include its potent antitumor and antibacterial activity, as well as its relatively low toxicity. 1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol has been shown to exhibit high selectivity towards cancer cells and bacterial cells, making it a potential candidate for targeted therapy. However, the limitations of using 1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol in lab experiments include its limited solubility in aqueous solutions, which may affect its bioavailability, and its potential side effects on normal cells.

Future Directions

There are several future directions for research on 1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol. One potential direction is the development of new derivatives of 1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol with improved pharmacological properties, such as increased solubility and selectivity towards cancer cells and bacterial cells. Another potential direction is the investigation of the synergistic effects of 1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol with other anticancer and antibacterial agents, which may enhance its therapeutic efficacy. Additionally, the potential use of 1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol in combination with other therapies, such as radiation therapy and immunotherapy, should be explored. Finally, the potential use of 1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol in other scientific fields, such as materials science and environmental science, should be investigated.

Synthesis Methods

The synthesis of 1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol involves the reaction of 5-chloro-8-hydroxyquinoline with salicylaldehyde in the presence of a suitable catalyst. The resulting product is then purified by recrystallization to obtain pure 1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol. The synthesis of 1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol has been optimized by various researchers, resulting in high yields and purity of the compound.

Scientific Research Applications

1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. 1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol has also been shown to exhibit antibacterial activity against various bacterial strains, including drug-resistant strains, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

1-[(5-chloroquinolin-8-yl)iminomethyl]naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O/c21-17-8-9-18(20-15(17)6-3-11-22-20)23-12-16-14-5-2-1-4-13(14)7-10-19(16)24/h1-12,24H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMPKZZAILDABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=C4C(=C(C=C3)Cl)C=CC=N4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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